molecular formula C3H5N3O B1596532 1-(cyanomethyl)urea CAS No. 5962-07-2

1-(cyanomethyl)urea

Cat. No.: B1596532
CAS No.: 5962-07-2
M. Wt: 99.09 g/mol
InChI Key: OYJHKYGWYYYRBV-UHFFFAOYSA-N
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Description

1-(cyanomethyl)urea, with the molecular formula C₃H₅N₃O, is a compound that belongs to the class of substituted ureas.

Scientific Research Applications

1-(cyanomethyl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

Mode of Action

The cyanomethyl group may also participate in reactions, potentially acting as a leaving group or participating in nucleophilic addition reactions .

Biochemical Pathways

, urea derivatives are known to play roles in various biochemical processes. For instance, they can be involved in the urea cycle, a crucial process for the detoxification of ammonia in the body .

Action Environment

The action, efficacy, and stability of 1-(Cyanomethyl)urea can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .

Safety and Hazards

Safety measures for handling (Cyanomethyl)urea include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The diverse metabolic pathways of urea transport and decomposition of cyanobacteria may contribute to differences in their role in the biogeochemistry of urea, as well as in the role that urea plays in the physiology and ecology of cyanobacteria . Another study titled “Theoretical Study on the Synthesis of Urea by Electrochemical Nitrate and Carbon Dioxide over COF Series Catalysts” discusses the efficient synthesis of urea from carbon dioxide and nitrate over MoM1S-Pc-M2PPs COF electrocatalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(cyanomethyl)urea can be synthesized through the cyanoacetylation of amines. This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:

Industrial Production Methods: Industrial production of (cyanomethyl)urea typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(cyanomethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyanomethylurea oxides, while reduction may produce amine derivatives .

Comparison with Similar Compounds

1-(cyanomethyl)urea can be compared with other similar compounds, such as urea, thiourea, and selenourea . These compounds share some structural similarities but differ in their chemical properties and applications:

    Urea: Commonly used in fertilizers and pharmaceuticals.

    Thiourea: Known for its use in photography and as a reagent in organic synthesis.

Properties

IUPAC Name

cyanomethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-1-2-6-3(5)7/h2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJHKYGWYYYRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208293
Record name (Cyanomethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5962-07-2
Record name N-(Cyanomethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5962-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyanomethyl)urea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Cyanomethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyanomethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.215
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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